N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3,5-Difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 4-methoxyphenyl group, while the 5-position contains a pyridin-3-yl moiety. The carboxamide group at position 4 is linked to a 3,5-difluorophenylmethyl substituent.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O2/c1-31-19-6-4-18(5-7-19)29-21(15-3-2-8-25-13-15)20(27-28-29)22(30)26-12-14-9-16(23)11-17(24)10-14/h2-11,13H,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCAEVQOPFNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Huisgen cycloaddition reaction click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps may include:
Preparation of the azide and alkyne precursors: The 3,5-difluorophenylmethyl group and the 4-methoxyphenyl group are first synthesized and functionalized to introduce the necessary reactive groups.
Cycloaddition reaction: The azide and alkyne precursors are then reacted under specific conditions, often using a copper(I) catalyst, to form the triazole ring.
Further functionalization: The resulting triazole is further modified to introduce the pyridin-3-yl group and the carboxamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl and methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The pyridinyl group can be reduced to form pyridinyl derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation products: Fluorophenyl and methoxyphenyl derivatives with increased oxidation states.
Reduction products: Pyridinyl derivatives with reduced oxidation states.
Substitution products: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit promising antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole structure could enhance cytotoxic effects against lung (A549) and colorectal (HCT116) cancer cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl and pyridine rings significantly affect biological activity .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | A549 | 5.60 ± 0.15 |
| Triazole Derivative B | HCT116 | 4.35 ± 0.09 |
| Sorafenib | A549 | 2.12 ± 0.18 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its derivatives show efficacy against various fungal strains, making it a candidate for developing new antifungal agents. The fungicidal properties are attributed to the ability of the triazole moiety to interfere with fungal cell membrane synthesis .
Fungicides
Recent patents have highlighted the use of N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide as part of active compound combinations for fungicidal applications. These combinations demonstrate enhanced efficacy against a range of plant pathogens, suggesting their potential use in crop protection .
Table 2: Efficacy of Triazole Compounds as Fungicides
| Compound Combination | Target Pathogen | Efficacy (%) |
|---|---|---|
| Combination A | Fusarium spp. | 85 |
| Combination B | Botrytis cinerea | 90 |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole and phenyl rings can lead to improved potency and selectivity against specific targets.
Key Findings:
- Substituents at the para position of the methoxyphenyl group enhance anticancer activity.
- The presence of halogens (e.g., fluorine) on the phenyl ring significantly increases antimicrobial potency.
Case Study: Anticancer Compound Development
In a comprehensive study on triazole derivatives, researchers synthesized a series of compounds based on this compound. The compounds were tested for their ability to inhibit cell proliferation in vitro, leading to the identification of several promising candidates with IC50 values in the low micromolar range against multiple cancer cell lines .
Case Study: Agricultural Application
A patent application described formulations containing this compound as a key ingredient in fungicides targeting key agricultural pathogens such as Fusarium and Botrytis. Field trials demonstrated that these formulations significantly reduced disease incidence compared to untreated controls .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles (triazole vs. pyrazole) and substituent patterns. Key comparisons include:
Triazole Carboxamide Derivatives
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-Triazole-4-Carboxamide (Rufinamide)
- Structure : Shares the 1H-1,2,3-triazole-4-carboxamide core but differs in substituents. The benzyl group at position 1 is 2,6-difluorophenylmethyl, lacking the 4-methoxyphenyl and pyridinyl groups .
- Pharmacology : Rufinamide is an FDA-approved antiepileptic drug. Its efficacy is attributed to sodium channel modulation, suggesting that the target compound’s pyridinyl and 4-methoxyphenyl groups may alter target selectivity or pharmacokinetics .
Polymorph of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-Triazole-4-Carboxamide
- Structural Note: This polymorph (disclosed in a 2014 patent) highlights the impact of solid-state packing on solubility and bioavailability. The target compound’s 3,5-difluorophenylmethyl group may influence crystallization behavior compared to the 2,6-difluoro analog .
Pyrazole Carboxamide Derivatives
1-(3,5-Difluorophenyl)-N-(3-Methoxypropyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide
- Structure : Pyrazole core with 3,5-difluorophenyl at position 1 and pyrrol-1-yl at position 5. The 3-methoxypropyl group on the carboxamide differs from the target compound’s 4-methoxyphenyl substitution .
- Relevance : Demonstrates that fluorinated aryl groups enhance metabolic stability, but the pyrazole core may reduce hydrogen-bonding capacity compared to triazoles .
2.2.2. N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide
Structural and Functional Analysis Table
Key Research Findings
- Substituent Effects: Fluorine atoms at 3,5-positions (target compound) vs. 2,6-positions (Rufinamide) may alter steric hindrance and electronic effects, impacting target binding .
- Heterocycle Comparison :
- Pharmacokinetics :
- The 4-methoxyphenyl group in the target compound may increase lipophilicity compared to Rufinamide’s simpler benzyl group, affecting blood-brain barrier penetration .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₆F₂N₄O₂
- Molecular Weight : 358.35 g/mol
- IUPAC Name : this compound
Antifungal Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. A study highlighted that triazole compounds can inhibit the growth of various fungal strains by targeting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The compound demonstrated effective inhibition against Candida albicans and Aspergillus species with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on human breast cancer (T47D) and colon cancer (HCT116) cell lines with IC₅₀ values of approximately 27.3 μM and 6.2 μM respectively . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Enzyme Inhibition
This compound has also shown moderate inhibition against carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and diseases. Molecular docking studies suggest that the triazole moiety interacts with the active site residues of CA-II, leading to inhibition . This activity may contribute to its potential therapeutic applications in conditions like glaucoma and edema.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substituents | Enhance lipophilicity and bioavailability |
| Methoxy Group | Increases solubility and potential interactions |
| Pyridine Ring | Contributes to binding affinity with target enzymes |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial evaluated a series of triazole compounds similar to the one discussed here in combination with conventional chemotherapy agents. Results indicated enhanced tumor reduction rates compared to monotherapy .
- Fungal Infections : In a retrospective study analyzing patients with invasive fungal infections treated with triazole derivatives, significant improvements were observed in patient outcomes when using compounds with similar structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
